3-[2-(Methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid
CAS No.: 1807977-20-3
Cat. No.: VC4677426
Molecular Formula: C19H21N3O3
Molecular Weight: 339.395
* For research use only. Not for human or veterinary use.
![3-[2-(Methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid - 1807977-20-3](/images/structure/VC4677426.png)
Specification
CAS No. | 1807977-20-3 |
---|---|
Molecular Formula | C19H21N3O3 |
Molecular Weight | 339.395 |
IUPAC Name | 3-[2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid |
Standard InChI | InChI=1S/C19H21N3O3/c1-12-15(9-10-17(23)24)13(2)22-19(20-12)18(16(21-22)11-25-3)14-7-5-4-6-8-14/h4-8H,9-11H2,1-3H3,(H,23,24) |
Standard InChI Key | CLHOPAVSECBZAX-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NC2=C(C(=NN12)COC)C3=CC=CC=C3)C)CCC(=O)O |
Introduction
Chemical Identity and Structural Features
Pyrazolo[1,5-a]pyrimidines are bicyclic heterocycles characterized by fused pyrazole and pyrimidine rings. The target compound features:
-
A pyrazolo[1,5-a]pyrimidine core with methyl groups at positions 5 and 7
-
A phenyl substituent at position 3
-
A methoxymethyl group at position 2
-
A propanoic acid side chain at position 6
While no direct structural data exists for this exact derivative in public databases , closely related analogs provide insights. For instance, 3-(2,5-dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid (PubChem CID 3163255) shares the 2,5-dimethyl and phenyl motifs but lacks the methoxymethyl group . Its molecular formula is , with a molecular weight of 311.33 g/mol .
Table 1: Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives
The methoxymethyl group introduces enhanced solubility relative to purely alkyl-substituted analogs, as evidenced by similar compounds in patent literature .
Synthetic Methodologies
Though no explicit synthesis is documented for the target compound, established routes to pyrazolo[1,5-a]pyrimidines suggest plausible pathways:
Core Ring Formation
The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via:
-
Cyclocondensation of 5-aminopyrazoles with β-diketones or equivalents
-
Palladium-catalyzed cross-couplings for introducing aryl groups
For example, US10570135B2 discloses methods for installing substituents at position 3 using Suzuki-Miyaura couplings with phenylboronic acids .
Side Chain Modifications
The propanoic acid moiety at position 6 could be introduced through:
-
Michael addition of acrylic acid derivatives to electrophilic pyrimidine intermediates
-
Hydrolysis of nitrile or ester precursors, as seen in CID 3163255
The methoxymethyl group at position 2 likely originates from:
-
Alkylation of a hydroxyl precursor with chloromethyl methyl ether
-
Mitsunobu reaction employing methanol as nucleophile
Physicochemical Properties
Predictive modeling based on analog data suggests:
Solubility and Lipophilicity
-
logP: Estimated 2.1–2.5 (moderate lipophilicity)
-
Aqueous solubility: ~50–100 μM at pH 7.4 (enhanced by ionizable propanoic acid)
Spectral Characteristics
-
UV-Vis: λ_max ≈ 270–290 nm (π→π* transitions in aromatic system)
-
NMR (predicted):
-
: δ 2.3–2.6 (methyl singlets), δ 3.4 (methoxy), δ 4.1 (methoxymethyl CH2)
-
: δ 170–175 (carboxylic acid C=O)
-
Biological Activity and Applications
While specific data for this derivative is lacking, structurally related compounds exhibit:
Kinase Inhibition
Analogous 5,7-dimethylpyrazolo[1,5-a]pyrimidines show nM-level activity against:
Anti-inflammatory Effects
Propanoic acid derivatives (e.g., CID 3163255) demonstrate COX-2 selectivity indices >100 , suggesting potential NSAID applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume